2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole core substituted at the 2-position with a 2-fluoro-6-methoxyphenyl group and at the 5-position with a carboxamide linked to a pyridin-2-ylmethyl moiety. The 4-methyl group on the thiazole ring enhances steric stability, while the fluorine and methoxy substituents on the phenyl ring modulate electronic properties and solubility.
Properties
Molecular Formula |
C18H16FN3O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-16(17(23)21-10-12-6-3-4-9-20-12)25-18(22-11)15-13(19)7-5-8-14(15)24-2/h3-9H,10H2,1-2H3,(H,21,23) |
InChI Key |
NGTSGFJQAKQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with α-haloketones or α-bromomalonamide derivatives. A notable advancement is the one-pot method reported by Xu et al., where thioamides react with monobromomalonamide in absolute ethanol under reflux conditions with pyridine as a base. This approach yields 4-hydroxythiazole-5-carboxamide intermediates with efficiencies exceeding 90%. For the target compound, the thiazole ring is functionalized at the 4-position with a methyl group, achieved by substituting α-bromomalonamide with α-bromobutanamide to introduce the methyl substituent during cyclization.
The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-bromo carbon, followed by dehydrohalogenation and aromatization (Figure 1):
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 85%.
Introduction of the 2-Fluoro-6-Methoxyphenyl Group
The 2-fluoro-6-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A preferred method involves coupling a boronic acid derivative of 2-fluoro-6-methoxybenzene with the 5-bromo-thiazole intermediate. Palladium catalysts such as Pd(PPh₃)₄ facilitate this cross-coupling under mild conditions (60°C, aqueous Na₂CO₃), achieving yields of 78–82%. Alternatively, electrophilic fluorination using Selectfluor® on a pre-functionalized methoxyphenyl-thiazole precursor has been reported, though this method requires stringent anhydrous conditions.
Carboxamide Group Formation
The carboxamide at position 5 is installed through a two-step process: (1) hydrolysis of a nitrile or ester to a carboxylic acid, followed by (2) activation with thionyl chloride or EDCl/HOBt and coupling with pyridin-2-ylmethylamine. Patent CA2600039A1 describes the use of 2-methoxypropanoyl chloride as an activating agent, which reacts with the thiazole carboxylic acid to form a mixed anhydride intermediate before amidation. This method avoids racemization and achieves >95% purity after recrystallization.
Coupling with Pyridin-2-ylmethylamine
The final step involves coupling the carboxamide with pyridin-2-ylmethylamine. A reductive amination strategy using sodium cyanoborohydride in methanol at pH 5–6 is employed, yielding the secondary amine product. Alternatively, direct amidation using HATU or PyBOP as coupling agents in DMF provides superior regioselectivity. The reaction is monitored via LC-MS to ensure completion, with typical isolated yields of 70–75%.
Purification and Crystallization Techniques
Purification is critical due to the compound’s propensity for polymorphism. Patent EP3545764A1 details crystallization from toluene-acetonitrile (3:1 v/v) to obtain a stable crystalline form with a melting point of 214–216°C. Chromatography on silica gel with ethyl acetate/hexane gradients removes residual impurities, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
The table below evaluates key synthetic routes based on yield, scalability, and practicality:
Challenges and Optimization Strategies
-
Regioselectivity in Thiazole Formation : Competing pathways during cyclization may yield 2,4-disubstituted thiazoles. Using sterically hindered α-bromoamides suppresses unwanted isomers.
-
Fluorine Stability : The 2-fluoro group is prone to hydrolysis under basic conditions. Employing buffered aqueous solutions (pH 7–8) during Suzuki coupling mitigates decomposition.
-
Amidation Side Reactions : Over-activation of the carboxylic acid can lead to dimerization. In situ activation with EDCl/HOBt at 0°C minimizes byproducts.
Applications in Pharmaceutical Development
The compound’s synthesis has enabled preclinical evaluation as a JNK inhibitor and TRPM8 antagonist. Its crystalline form exhibits enhanced bioavailability, with a 40% improvement in aqueous solubility compared to amorphous counterparts. Ongoing structure-activity relationship (SAR) studies focus on modifying the pyridine and methoxyphenyl groups to optimize pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium or copper are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
BMS-354825 (Dasatinib)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.
- Key Features: Phenyl ring substituents: 2-chloro, 6-methyl. Pyrimidinylamino group at thiazole C2.
- Activity : Dual Src/Abl kinase inhibitor with robust antitumor activity (IC₅₀ < 1 nM for BCR-Abl). Orally bioavailable, used in leukemia treatment.
- Molecular Weight : 488.0 g/mol .
Comparison: The target compound replaces dasatinib’s chloro and methyl groups with fluoro and methoxy substituents, which may reduce lipophilicity and enhance metabolic stability.
SRT2104 (GSK2245840)
- Structure : 4-Methyl-N-[2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide.
- Key Features: Morpholinomethyl-imidazothiazole moiety. Pyridin-3-yl group at thiazole C2.
- Activity : SIRT1 activator with roles in metabolic regulation and aging.
- Molecular Weight : 516.64 g/mol .
Comparison : The target compound lacks the imidazothiazole extension but shares the pyridine substituent. Its 2-fluoro-6-methoxyphenyl group may confer distinct target engagement compared to SRT2104’s morpholine-based side chain .
4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Analogs
- Structure : Varied N-substituents on the carboxamide (e.g., aryl, alkyl groups).
- Key Features :
- 4-Pyridinyl group at thiazole C2.
- Optimized via structure-activity relationship (SAR) studies.
- Activity : Antiproliferative activity against cancer cell lines (IC₅₀: 0.1–10 µM).
- Molecular Weight : ~350–450 g/mol .
The fluorine atom may enhance electronegativity, improving target affinity .
ALC22 (Plasmodium falciparum Inhibitor)
- Structure : 2-Ethyl-4-methyl-N-{[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-5-carboxamide.
- Key Features :
- Pyrimidin-2-yl group at thiazole C4.
- Ethyl and methyl substituents on thiazole.
- Activity : Inhibits Plasmodium falciparum Atg8–Atg3 interaction (IC₅₀: 2.93 µM).
- Molecular Weight : 343.76 g/mol .
Comparison : The target compound’s phenyl and pyridine substituents contrast with ALC22’s pyrimidine and ethyl groups, suggesting divergent mechanisms of action .
Structure-Activity Relationship (SAR) Insights
- Phenyl Ring Substituents: Chloro/Methyl (Dasatinib): Enhance kinase binding via hydrophobic interactions.
- Heterocyclic Moieties: Pyrimidinylamino (Dasatinib): Critical for Abl kinase inhibition. Pyridin-2-ylmethyl (Target Compound): May shift selectivity toward kinases sensitive to pyridine-based ligands.
- Amide Linkers: Piperazinyl (Dasatinib): Enhances solubility and pharmacokinetics.
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µM) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~420* | ~2.5 | >50† | 2-Fluoro-6-methoxyphenyl, Pyridin-2-ylmethyl |
| Dasatinib (BMS-354825) | 488.0 | 3.1 | 25‡ | 2-Chloro-6-methylphenyl, Pyrimidinylamino |
| SRT2104 | 516.64 | 2.8 | 15‡ | Morpholinomethyl, Pyridin-3-yl |
| ALC22 | 343.76 | 1.9 | >100† | Pyrimidin-2-yl, Ethyl |
*Estimated based on structural formula. †Hypothesized based on substituent polarity. ‡Reported experimental values .
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluoro group and a methoxy group on the phenyl ring can significantly influence the compound's reactivity and biological interactions. The pyridin-2-ylmethyl moiety may also contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of halogen substituents, such as fluorine, often enhances antibacterial potency due to increased lipophilicity and improved membrane penetration.
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer properties. A notable study demonstrated that compounds with thiazole rings could inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl group can drastically alter biological activity. For example:
- Fluoro substitution : Enhances antibacterial activity.
- Methoxy group : Contributes to increased lipophilicity and may enhance interaction with biological targets.
Study 1: Antimicrobial Efficacy
A recent investigation into a series of thiazole derivatives, including our compound of interest, revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant efficacy compared to standard antibiotics .
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 5 | 10 |
| Compound B | 3 | 8 |
| Target Compound | 4 | 6 |
Study 2: Anticancer Activity
In vitro studies demonstrated that the target compound inhibited HDAC activity with an IC50 value of approximately 50 µM. This suggests potential as an anticancer agent through epigenetic modulation .
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability over time .
- Free-energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .
- QSAR models correlate electronic descriptors (e.g., logP, polar surface area) with activity .
What protocols ensure the compound’s stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
